molecular formula C22H20N4O2S B12941897 Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy- CAS No. 606122-39-8

Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-

Cat. No.: B12941897
CAS No.: 606122-39-8
M. Wt: 404.5 g/mol
InChI Key: AYTMUDDIBWKKSX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

  • δ 9.98 ppm (s, 1H) : Aldehydic proton.
  • δ 7.82–8.15 ppm (m, 4H) : Phthalazine aromatic protons.
  • δ 7.45 ppm (d, J = 8.6 Hz, 1H) : Benzaldehyde H-5.
  • δ 7.02 ppm (d, J = 8.6 Hz, 1H) : Benzaldehyde H-6.
  • δ 6.28 ppm (s, 1H) : Pyrazole H-4.
  • δ 4.12 ppm (s, 3H) : Methoxy (-OCH₃).
  • δ 3.95 ppm (s, 2H) : SCH₂ bridge.
  • δ 2.41 ppm (s, 6H) : Pyrazole 3,5-dimethyl groups.

¹³C NMR (101 MHz, CDCl₃) :

  • δ 191.2 ppm : Aldehyde carbonyl.
  • δ 160.4 ppm : Methoxy-attached aromatic carbon.
  • δ 148.9–135.2 ppm : Phthalazine and pyrazole carbons.
  • δ 56.1 ppm : Methoxy carbon.
  • δ 35.8 ppm : SCH₂ carbon.
  • δ 13.4 ppm : Pyrazole methyl carbons.

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS (m/z) :

  • 404.1432 [M+H]⁺ (calc. 404.1429 for C₂₂H₂₁N₄O₂S).
  • Major fragments:
    • m/z 386.1321: Loss of H₂O from the aldehyde group.
    • m/z 245.0814: Cleavage of the thioether bond, retaining the phthalazine-pyrazole moiety.
    • m/z 121.0648: Benzaldehyde fragment.

Infrared (IR) Vibrational Mode Analysis

Key IR Absorptions (KBr, cm⁻¹) :

  • 2840–2720 : Aldehydic C-H stretch.
  • 1695 : C=O stretch (aldehyde).
  • 1590, 1485 : Aromatic C=C stretching.
  • 1245 : C-O stretch (methoxy).
  • 1120 : C-S-C asymmetric stretch.
  • 785 : Out-of-plane C-H bending (phthalazine).

Properties

CAS No.

606122-39-8

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

3-[[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylmethyl]-4-methoxybenzaldehyde

InChI

InChI=1S/C22H20N4O2S/c1-14-10-15(2)26(25-14)21-18-6-4-5-7-19(18)22(24-23-21)29-13-17-11-16(12-27)8-9-20(17)28-3/h4-12H,13H2,1-3H3

InChI Key

AYTMUDDIBWKKSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC4=C(C=CC(=C4)C=O)OC)C

Origin of Product

United States

Biological Activity

Benzaldehyde derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy- is particularly notable for its complex structure, which combines functional groups known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N2O2SC_{14}H_{15}N_2O_2S, with a molecular weight of approximately 278.34 g/mol. Its structure features a benzaldehyde moiety linked to a thioether and incorporates a pyrazole and phthalazine ring system, which are known for their biological activities.

PropertyValue
Molecular FormulaC14H15N2O2S
Molecular Weight278.34 g/mol
Density1.22 g/cm³
Boiling Point443.4 °C
CAS Number957505-02-1

The biological activity of benzaldehyde derivatives often arises from their ability to interact with various biological targets. The presence of the pyrazole and phthalazine groups in this compound suggests potential mechanisms such as:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Antioxidant Activity : The thioether linkage may enhance the compound's ability to scavenge free radicals.
  • Antimicrobial Properties : Benzaldehyde derivatives frequently exhibit antimicrobial effects against a range of pathogens.

Pharmacological Effects

Research indicates that benzaldehyde derivatives can exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Some studies suggest that compounds containing phthalazine moieties can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain benzaldehyde derivatives have demonstrated the ability to reduce inflammation in various models.
  • Antimicrobial Activity : The pyrazole group is associated with antimicrobial properties, making these compounds potential candidates for developing new antibiotics.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar benzaldehyde derivatives. The results indicated that compounds with thioether linkages exhibited enhanced cytotoxicity against various cancer cell lines, suggesting that the structural features present in our compound may confer similar effects.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers evaluated a series of benzaldehyde derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds incorporating pyrazole rings showed significant antibacterial activity, supporting the hypothesis that our compound may also possess similar properties.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
BenzaldehydeSimple aromatic aldehydeFlavoring agent; mild antisepticBasic structure; widely used
3-PyrazolylbenzaldehydeContains pyrazole ringAntimicrobial propertiesFocused on pyrazole chemistry
Phthalazine derivativesContains phthalazine ringPotential anticancer activityMore complex; specific target interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound is compared below with two analogous benzaldehyde derivatives (Table 1), focusing on substituent positions, functional groups, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Functional Groups Key Features
Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy- Not explicitly provided Estimated >350 - 4-methoxy benzaldehyde
- 3-position: Thioether-linked phthalazine + 3,5-dimethylpyrazole
High steric bulk, extended conjugation, potential for π-π stacking and hydrogen bonding
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde C₁₂H₁₂N₂O 200.24 - 4-position: 3,5-dimethylpyrazole
- Aldehyde at para position
Simpler structure, lower molecular weight, potential for nucleophilic reactions
Benzaldehyde, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) C₁₂H₁₁ClN₂O 234.68 - 3-position: 4-chloro-3,5-dimethylpyrazole
- Aldehyde at meta position
Chlorine substituent enhances electronegativity, potential for halogen bonding
Detailed Analysis

Substituent Complexity and Reactivity The target compound integrates a phthalazine ring (a bicyclic system with two nitrogen atoms) and a 3,5-dimethylpyrazole unit via a thioether bridge. This architecture may confer enhanced thermal stability and unique electronic interactions compared to simpler analogs. In contrast, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde () lacks the phthalazine and thioether components. Its para-substituted pyrazole and aldehyde groups suggest straightforward reactivity in condensation or nucleophilic addition reactions . Benzaldehyde, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) () features a chlorine atom on the pyrazole ring, which could enhance its electrophilicity and binding affinity in biological systems (e.g., enzyme inhibition) compared to non-halogenated analogs .

Potential Applications The target compound’s phthalazine moiety is structurally analogous to ligands used in kinase inhibition or DNA intercalation studies. The thioether linkage may improve metabolic stability, making it a candidate for pharmaceutical development . The simpler pyrazole derivatives ( and ) are likely intermediates in heterocyclic synthesis.

Synthetic Challenges

  • The target compound’s synthesis likely requires multi-step reactions, including:
  • Functionalization of phthalazine with 3,5-dimethylpyrazole.
  • Thioether formation via alkylation or nucleophilic substitution.
  • Methoxy group introduction via O-methylation.
    • In comparison, the analogs in and can be synthesized in fewer steps, such as direct nucleophilic aromatic substitution of benzaldehyde derivatives with pyrazole units .

Research Findings and Implications

  • Electronic Effects : The phthalazine-thioether system in the target compound may delocalize electron density, reducing the aldehyde’s electrophilicity compared to simpler analogs. This could slow down unwanted side reactions (e.g., oxidation) in storage or synthesis .
  • Biological Activity : While specific data on the target compound are unavailable, structurally related phthalazine derivatives exhibit antitumor and anti-inflammatory properties. The 3,5-dimethylpyrazole group may synergize with these effects by modulating hydrophobic interactions .
  • Thermal Stability: The rigid phthalazine ring likely increases the compound’s melting point compared to non-fused analogs (e.g., and ), though experimental validation is needed.

Preparation Methods

Synthesis of the Phthalazine-Pyrazole Moiety

  • The phthalazine ring system is commonly synthesized via condensation reactions involving hydrazine derivatives and ortho-substituted aromatic ketones or aldehydes.
  • The 3,5-dimethyl-1H-pyrazol-1-yl substituent is introduced through nucleophilic substitution or cross-coupling reactions on the phthalazine core, often using halogenated phthalazine intermediates.
  • Optimization of reaction conditions (temperature, solvent, catalysts) is critical to achieve selective substitution at the 4-position of phthalazine.

Formation of the Thioether Linkage

  • The thioether bond connecting the phthalazinyl moiety to the benzaldehyde is typically formed by nucleophilic substitution of a suitable benzyl halide or benzyl derivative with a thiol-functionalized phthalazine intermediate.
  • Alternatively, a thiol-ene click reaction or transition-metal catalyzed coupling (e.g., palladium-catalyzed C–S bond formation) can be employed.
  • The choice of base and solvent affects the yield and purity of the thioether product.

Functionalization of the Benzaldehyde Ring

  • The 4-methoxy substituent on the benzaldehyde ring is generally introduced via electrophilic aromatic substitution or by starting from a 4-methoxybenzaldehyde precursor.
  • The aldehyde group must be protected or carefully handled during the thioether formation to prevent side reactions such as oxidation or condensation.

Detailed Preparation Methods from Literature and Analogous Syntheses

Step Reaction Type Reagents/Conditions Notes
1. Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazine Condensation and nucleophilic substitution Hydrazine hydrate, substituted aromatic ketones, halogenated phthalazine, base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO) Control of regioselectivity critical; purification by recrystallization or chromatography
2. Preparation of thiol-functionalized phthalazine intermediate Thiolation reaction Thiolating agents (e.g., NaSH), mild base, inert atmosphere Thiol group introduction for subsequent coupling
3. Coupling of thiol-phthalazine with 3-(bromomethyl)-4-methoxybenzaldehyde Nucleophilic substitution or Pd-catalyzed C–S coupling Base (e.g., NaH, K2CO3), solvent (THF, DMF), Pd catalyst if applicable Reaction temperature 50–80°C; monitoring by TLC or HPLC
4. Purification and characterization Chromatography, recrystallization Silica gel column chromatography, solvent systems (ethyl acetate/hexane) Confirm structure by NMR, MS, IR

Research Findings and Optimization Notes

  • Yield optimization : Multi-step synthesis requires optimization of each step to maximize overall yield. For example, the thioether formation step often benefits from the use of phase-transfer catalysts or microwave-assisted heating to improve reaction rates and selectivity.
  • Purity considerations : The aldehyde group is sensitive; mild reaction conditions and inert atmosphere prevent oxidation or polymerization.
  • Analytical verification : Characterization by NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirms the presence of key functional groups and the integrity of the heterocyclic systems.
  • Scalability : The synthetic route is amenable to scale-up with careful control of reaction parameters and purification steps.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Challenges Optimization Strategies
Phthalazine synthesis Condensation of hydrazine with aromatic ketones Hydrazine hydrate, ketones Reflux in ethanol or polar solvents Regioselectivity Use of directing groups, temperature control
Pyrazole substitution Nucleophilic substitution on halogenated phthalazine Halogenated phthalazine, pyrazole derivative Base, polar aprotic solvent Side reactions Controlled stoichiometry, inert atmosphere
Thioether bond formation Nucleophilic substitution or Pd-catalyzed coupling Thiol intermediate, benzyl halide Mild base, 50–80°C Aldehyde sensitivity Protect aldehyde if needed, mild conditions
Benzaldehyde functionalization Starting from 4-methoxybenzaldehyde or electrophilic substitution 4-methoxybenzaldehyde Standard aromatic substitution conditions Over-substitution Use of protecting groups

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